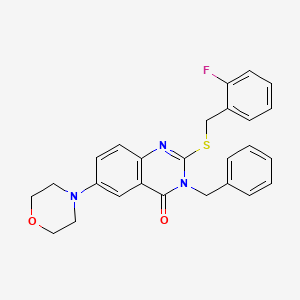
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Radioiodination and Biodistribution in Cancer Research
- Application: The compound was studied for its potential in radioiodination and biodistribution, specifically in tumor-bearing mice. It showed promise in developing potent radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Antioxidant and Antimicrobial Activities
- Application: Similar compounds were evaluated for their antioxidant and antimicrobial activities. Derivatives containing morpholine rings demonstrated significant ABTS scavenging activities and effective antimicrobial properties (Menteşe et al., 2015).
Interaction Analysis with Proteins
- Application: Investigations into the interactions of similar fluorine-substituted derivatives with human serum albumin (HSA) using fluorescence spectroscopy. This study is crucial for understanding the behavior of these compounds in biological systems (Wang et al., 2016).
Antiviral and Antifungal Potential
- Application: Quinoline derivatives, closely related to the compound , have been synthesized and tested for their anti-HIV and antifungal properties. This highlights the potential of such compounds in developing new treatments for infectious diseases (Parizadeh et al., 2018).
Vasodilation and Hypotension Properties
- Application: A study on a similar 3-benzylquinazolin-4(3H)-one derivative explored its vasorelaxant and antihypertensive effects, indicating potential use in cardiovascular disease management (Li et al., 2016).
Synthesis and Structural Analysis
- Application: Studies on the synthesis and structural analysis of related quinazoline derivatives offer insights into the chemical properties and potential applications in various fields, including pharmaceuticals and material science (Yadav et al., 2020).
Anticonvulsant Activities
- Application: Some derivatives of quinazolinones have been synthesized and evaluated for their anticonvulsant activities, showing potential for use in neurological conditions (Rajasekaran et al., 2013).
Propriétés
IUPAC Name |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c27-23-9-5-4-8-20(23)18-33-26-28-24-11-10-21(29-12-14-32-15-13-29)16-22(24)25(31)30(26)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAAVPCWOKJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


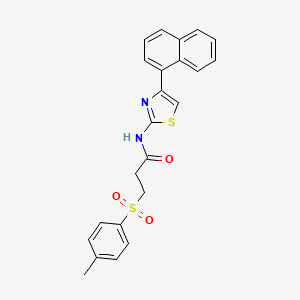
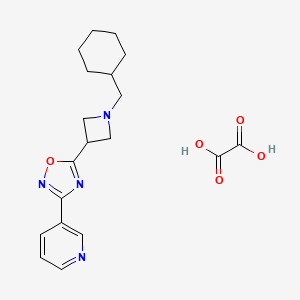

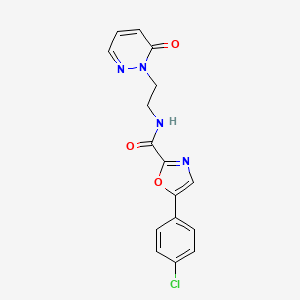
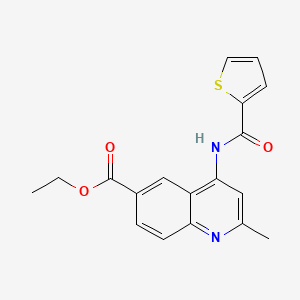
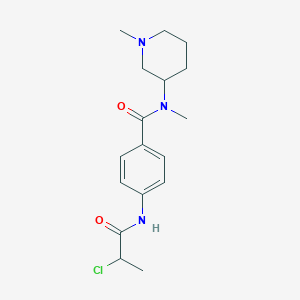

![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)
![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)
![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
